molecular formula C8H5BrN4O3 B11843353 2-amino-8-bromo-6-nitroquinazolin-4(1H)-one

2-amino-8-bromo-6-nitroquinazolin-4(1H)-one

Cat. No.: B11843353
M. Wt: 285.05 g/mol
InChI Key: UEYHERHEDJXYTM-UHFFFAOYSA-N
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Description

2-amino-8-bromo-6-nitroquinazolin-4(1H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-bromo-6-nitroquinazolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:

    Nitration: Introduction of the nitro group into the quinazoline ring.

    Bromination: Addition of the bromine atom at the desired position.

    Amination: Introduction of the amino group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro or amino groups.

    Reduction: Reduction reactions could convert the nitro group to an amino group.

    Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

2-amino-8-bromo-6-nitroquinazolin-4(1H)-one could have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Could be investigated for its therapeutic potential, such as anticancer or antimicrobial properties.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-nitroquinazolin-4(1H)-one: Lacks the bromine atom.

    8-bromo-6-nitroquinazolin-4(1H)-one: Lacks the amino group.

    2-amino-8-bromoquinazolin-4(1H)-one: Lacks the nitro group.

Uniqueness

2-amino-8-bromo-6-nitroquinazolin-4(1H)-one is unique due to the presence of all three functional groups (amino, bromo, and nitro) on the quinazoline ring, which could confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H5BrN4O3

Molecular Weight

285.05 g/mol

IUPAC Name

2-amino-8-bromo-6-nitro-3H-quinazolin-4-one

InChI

InChI=1S/C8H5BrN4O3/c9-5-2-3(13(15)16)1-4-6(5)11-8(10)12-7(4)14/h1-2H,(H3,10,11,12,14)

InChI Key

UEYHERHEDJXYTM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC(=N2)N)Br)[N+](=O)[O-]

Origin of Product

United States

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